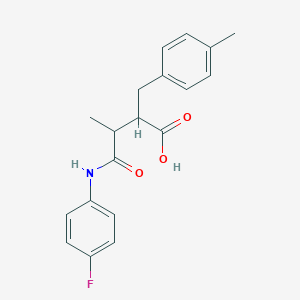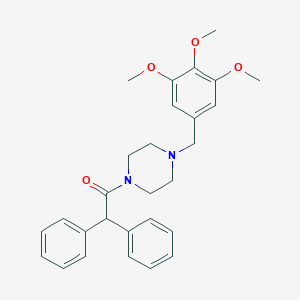
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid, also known as FMBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMBS belongs to the class of succinamic acid derivatives and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid is not fully understood. However, it has been proposed that N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid exerts its anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. It has been reported to have good solubility in water and organic solvents, making it suitable for use in various experimental settings.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability, making it suitable for long-term storage. N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has also shown promising results in various cancer cell lines, indicating its potential for use as an anti-cancer agent. However, N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has some limitations, including its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Future studies could focus on investigating the efficacy of N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid in animal models of cancer and inflammatory diseases. Additionally, the development of more efficient synthesis methods and the optimization of N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid dosing regimens could further enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid involves the reaction between 4-fluoroaniline and 4-methylbenzylbromide followed by the addition of methylsuccinic anhydride. The resulting product is then purified using column chromatography. This method has been reported to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models.
Eigenschaften
Produktname |
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid |
|---|---|
Molekularformel |
C19H20FNO3 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
4-(4-fluoroanilino)-3-methyl-2-[(4-methylphenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H20FNO3/c1-12-3-5-14(6-4-12)11-17(19(23)24)13(2)18(22)21-16-9-7-15(20)8-10-16/h3-10,13,17H,11H2,1-2H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
VZVZQCSDNMAZDA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC(C(C)C(=O)NC2=CC=C(C=C2)F)C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(C(C)C(=O)NC2=CC=C(C=C2)F)C(=O)O |
Löslichkeit |
49.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)

![3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249146.png)
![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)

![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)



![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)
